Avicularin

描述

准备方法

合成路线和反应条件

鸟苷酸可以通过将槲皮素与阿拉伯糖进行糖基化来合成。 反应通常涉及使用糖基供体,例如阿拉伯呋喃糖基溴,以及催化剂,例如碳酸银,在合适的溶剂如二氯甲烷中 . 反应在无水条件下进行,以防止糖基供体的水解。

工业生产方法

鸟苷酸的工业生产涉及从植物来源中提取。该过程包括以下步骤:

植物材料收集: 收获富含鸟苷酸的植物,如蓼属植物 (Polygonum aviculare)。

提取: 使用甲醇或乙醇等溶剂从植物材料中提取鸟苷酸。

纯化: 采用柱色谱等技术从粗提物中纯化鸟苷酸.

化学反应分析

反应类型

鸟苷酸会发生各种化学反应,包括:

氧化: 鸟苷酸可以被氧化,生成槲皮素和其他氧化产物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

形成的主要产物

氧化: 槲皮素和其他氧化产物。

水解: 槲皮素和阿拉伯糖.

科学研究应用

Anti-Inflammatory Properties

Avicularin has been shown to exert considerable anti-inflammatory effects. A study involving MG-63 human osteoblastic osteosarcoma cells demonstrated that this compound significantly reduced the expression of inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner when these cells were treated with bradykinin . The compound also inhibited the activation of the p38 MAPK/NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It has been reported to reduce oxidative stress markers, such as malondialdehyde (MDA), while enhancing the activity of protective enzymes like superoxide dismutase (SOD) and catalase . This dual action helps protect cells from oxidative damage, making this compound a potential therapeutic agent for conditions associated with oxidative stress.

Anticancer Effects

This compound has demonstrated promising anticancer properties across various studies. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines . Furthermore, this compound has been shown to influence multidrug resistance mechanisms in gastric cancer by modulating the expression of pro-apoptotic proteins like BAX and BOK . Its ability to induce cytotoxicity in tumor tissues positions this compound as a candidate for cancer therapy.

Hepatoprotective Activities

This compound exhibits hepatoprotective effects by protecting liver cells from oxidative stress-induced apoptosis. Research suggests that it can mitigate liver damage and improve liver function parameters in experimental models . This property is particularly relevant for developing treatments for liver diseases and conditions characterized by oxidative stress.

Neuroprotective Effects

Recent studies have explored this compound's neuroprotective capabilities, particularly its ability to attenuate lead-induced neurotoxicity and memory impairment through modulation of the AMPK/Nrf2 pathway . This suggests potential applications for this compound in treating neurodegenerative diseases or cognitive impairments associated with environmental toxins.

Case Studies and Clinical Insights

Several studies have documented the health benefits of this compound:

- Toxicity Studies : An acute and sub-acute oral toxicity evaluation revealed that this compound did not cause significant toxicity or adverse effects on organs, suggesting its safety for therapeutic use .

- Cancer Research : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those from breast and liver cancers, highlighting its potential as an adjunct therapy in oncology .

Summary Table of this compound Applications

作用机制

鸟苷酸通过多种分子靶点和途径发挥作用:

相似化合物的比较

生物活性

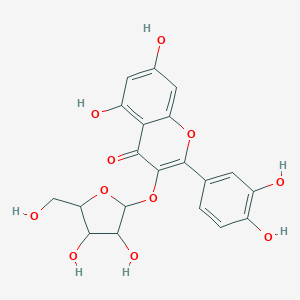

Avicularin, chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is primarily derived from various plant species and is recognized for its role in traditional Chinese medicine. Its structural formula can be represented as follows:

Anti-inflammatory Effects

This compound has been shown to significantly inhibit inflammatory responses in various cell types. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells. The compound also decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control Group | Bradykinin Group | This compound Treatment |

|---|---|---|---|

| IL-1β (pg/mL) | 50 | 150 | 75 |

| IL-6 (pg/mL) | 30 | 120 | 60 |

| TNF-α (pg/mL) | 40 | 130 | 70 |

| MDA (µM) | 0.5 | 1.2 | 0.7 |

| SOD Activity (U/mg) | 5 | 2 | 4 |

Induction of Apoptosis

In rheumatoid arthritis models, this compound induced apoptosis in TNF-α-treated human synovial cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. The treatment led to a significant decrease in Bcl-2 levels and an increase in Bax levels, indicating its potential role in promoting cell death in inflammatory conditions .

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 12 |

| Lipid Peroxidation Inhibition | 10 |

Anti-cancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines by regulating pathways associated with epithelial-mesenchymal transition (EMT). For instance, this compound treatment increased E-cadherin expression while decreasing N-cadherin and vimentin levels in SCC13 cells .

Case Study: this compound in Cancer Treatment

A study involving gastric cancer cells demonstrated that this compound altered multidrug resistance by enhancing the expression of pro-apoptotic proteins BAX and BOK. This suggests that this compound may be beneficial in overcoming resistance to chemotherapy .

Hepatoprotective Effects

This compound's hepatoprotective properties have also been documented, particularly in models of liver injury induced by toxins. The compound showed a reduction in liver enzyme levels and improved histological features of liver tissues post-treatment.

属性

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCDNTVZSILEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

572-30-5 | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Avicularin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。